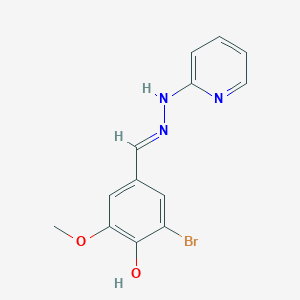![molecular formula C24H18N2O3S B6055879 5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6055879.png)
5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZBD and is a member of the pyrimidine family of compounds. In
Mecanismo De Acción
The mechanism of action of BZBD is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and replication. It has also been suggested that BZBD may act by inducing oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BZBD has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. Additionally, BZBD has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BZBD in lab experiments is its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, one limitation of using BZBD in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on BZBD. One area of research is the development of BZBD-based drugs for cancer therapy. Another area of research is the study of BZBD's mechanism of action, which may help to further understand its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of BZBD in humans.
Métodos De Síntesis
The synthesis of BZBD involves a multistep process that begins with the reaction of 4-hydroxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)benzaldehyde. This intermediate product is then reacted with thiourea to yield 5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
BZBD has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. Studies have shown that BZBD can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been found to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. Additionally, BZBD has shown promising results in inhibiting the growth of certain bacteria, making it a potential antibiotic candidate.
Propiedades
IUPAC Name |
(5E)-1-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c27-22-21(23(28)26(24(30)25-22)19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)29-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,25,27,30)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJFEDZBOZBKJF-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11,11-dimethyl-6-(methylthio)-3,4,11,12-tetrahydro-2H,9H-pyrano[4',3':4,5]thieno[3,2-e]pyrimido[1,2-c]pyrimidine hydrochloride](/img/structure/B6055800.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6055806.png)
methanone](/img/structure/B6055807.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055815.png)
![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6055818.png)
![methyl 5-ethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055825.png)
![methyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6055834.png)

![2-[(4-chlorophenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6055841.png)
![methyl 1-{3-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinecarboxylate](/img/structure/B6055857.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide](/img/structure/B6055863.png)
![N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6055871.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6055889.png)
![5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone](/img/structure/B6055900.png)